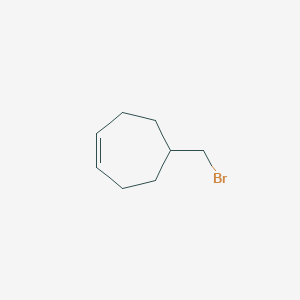

5-(Bromomethyl)cyclohept-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Bromomethyl)cyclohept-1-ene is a chemical compound with the molecular formula C8H13Br and a molecular weight of 189.09 g/mol . It is used as a starting material in the synthesis of a variety of compounds .

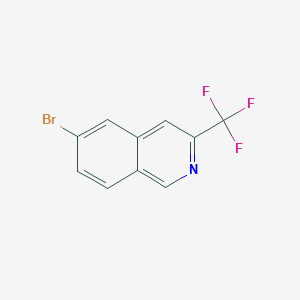

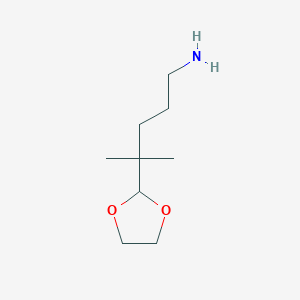

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)cyclohept-1-ene consists of a seven-membered carbon ring (cycloheptene) with a bromomethyl group attached . The bromomethyl group consists of a carbon atom bonded to a bromine atom and a hydrogen atom.Chemical Reactions Analysis

One study discusses the cyclisation of 5-bromomethyl-cycloheptene, which involves the reduction of 5-(bromomethyl)cycloheptene with tributyltin hydride to give bicyclo[3.2.1]octane . Another reaction involves the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde .科学的研究の応用

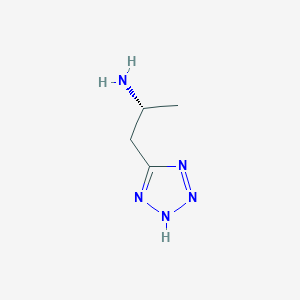

Asymmetric Synthesis and Desymmetrization

Desymmetrization of meso-dibromocycloalkenes, including cycloheptene derivatives, through copper(I)-catalyzed asymmetric allylic substitution with organolithium reagents, enables the production of enantioenriched bromocycloalkenes. These compounds are pivotal for the stereocontrolled synthesis of cyclic amino alcohols, which are important in natural products and pharmaceuticals (Goh et al., 2018).

Novel Routes to Bicyclic Structures

The reduction of 5-(bromomethyl)cycloheptene has been explored as a new pathway to synthesize bicyclo[3.2.1]octanes and bicyclo[4.2.1]nonanes, showcasing the synthetic versatility of this compound in forming complex bicyclic structures (Maccorquodale & Walton, 1989).

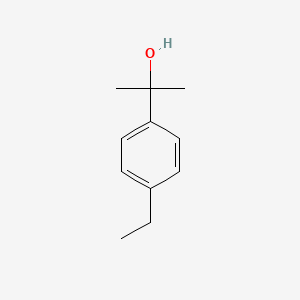

Catalysis and Ring Expansion

In catalysis, 5-(Bromomethyl)cyclohept-1-ene participates in reactions leading to the formation of novel cyclic compounds. For example, gold and platinum-catalyzed cycloisomerizations of 1,5-enynes demonstrate the compound's ability to undergo transformations into highly functionalized cyclohexadienes, expanding the toolbox for synthesizing complex organic molecules (Sun et al., 2006).

Polymer Synthesis

The compound has been used in the one-pot synthesis of hyperbranched polyethers, where 5-(Bromomethyl)-1,3-dihydroxybenzene, a related derivative, undergoes self-condensation to yield polymers with significant molecular weight. This process highlights its potential in materials science for creating novel polymeric structures (Uhrich et al., 1992).

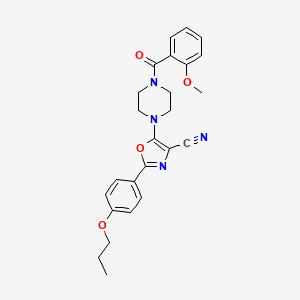

Heterocyclic Compound Synthesis

Moreover, the versatility of 5-(Bromomethyl)cyclohept-1-ene extends to the synthesis of heterocyclic compounds, as illustrated by gold-catalyzed double cyclizations of 1,5-enynes. This process efficiently generates a variety of heterobicyclic compounds, including oxabicyclo[3.2.1]octenes and azabicyclo[3.2.1]octenes, demonstrating its utility in constructing complex heterocyclic frameworks (Zhang & Kozmin, 2005).

特性

IUPAC Name |

5-(bromomethyl)cycloheptene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOGRZXRNISVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)cyclohept-1-ene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2978442.png)

![1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride](/img/structure/B2978448.png)

![3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2978451.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2978461.png)

![4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2978463.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978465.png)